2-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and 4-fluorobenzoic acid. This reaction typically requires the use of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours to achieve good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, dimethyl sulfoxide as solvent, and elevated temperatures (around 80-100°C).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory or anticancer agents.
Materials Science: The compound can be utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or act as an agonist or antagonist for specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[Benzo(b)thiophen-2-yl]benzoic acid: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
4-Fluorobenzoic acid: Lacks the benzothiophene moiety, which may limit its applications in materials science and medicinal chemistry.
2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which may influence its chemical reactivity and biological activity.
Uniqueness
2-[Benzo(b)thiophen-2-yl]-4-fluorobenzoic acid is unique due to the presence of both the benzothiophene moiety and the fluorine atom. This combination imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2S/c16-10-5-6-11(15(17)18)12(8-10)14-7-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFCQTUFICRBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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